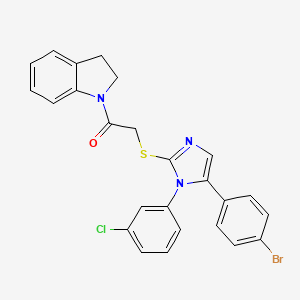
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H19BrClN3OS and its molecular weight is 524.86. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Derivatives
- Antibacterial Evaluation of Pyrazolinyl Bromophenylthiazoles : A study by Hawaiz (2018) in the ZANCO Journal of Pure and Applied Sciences described the synthesis of new derivatives of Pyrazolinyl bromophenylthiazoles, which were evaluated for their antibacterial properties against S. aureus and E. coli. The synthesis involved a stepwise reaction starting with benzylation of 2,4-dihydroxyacetophenone, followed by a series of reactions leading to the target compounds. Spectroscopic techniques were used for structural elucidation Hawaiz, 2018.
Computational Studies
- Nucleophilic Substitution Reaction of Imidazole with 2-Bromo-1-arylethanone Derivatives : Erdogan and Erdoğan (2019) conducted a computational study to investigate the reactions between imidazole and various 2-bromo-1-arylethanones. The study employed Density Functional Theory (DFT) calculations to explore the chemical reactions, providing insights into the mechanism and efficiency of these reactions. The results offer a theoretical basis for the synthesis of novel compounds and understanding their reactivity Erdogan & Erdoğan, 2019.
Anticancer Potential
- Synthesis of Imidazo[2,1-b][1,3]thiazoles as Potential Anticancer Agents : Research by Potikha and Brovarets (2020) in Chemistry of Heterocyclic Compounds proposed a new method for assembling imidazo[2,1-b][1,3]thiazole systems. This method is based on the reaction of certain bromo ketone derivatives with 2-aminothiazoles. Some of the synthesized compounds showed moderate ability to suppress the growth of kidney cancer cells, highlighting their potential as anticancer agents Potikha & Brovarets, 2020.
Synthesis Techniques and Characterization
- One-Pot, Four-Component Synthesis of Novel Imidazo[2,1-b]thiazol-5-amine Derivatives : Mahdavi et al. (2012) in the journal Synthesis reported the synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives via a one-pot, four-component reaction. This synthesis approach demonstrates the versatility and efficiency of combining different reactants to create complex molecules with potential biological activities Mahdavi et al., 2012.
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrClN3OS/c26-19-10-8-18(9-11-19)23-15-28-25(30(23)21-6-3-5-20(27)14-21)32-16-24(31)29-13-12-17-4-1-2-7-22(17)29/h1-11,14-15H,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMOVXTXRTWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)


![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)
![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)
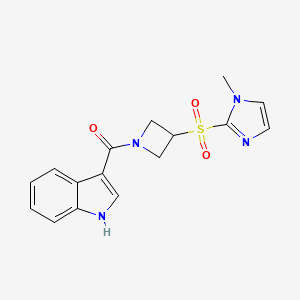
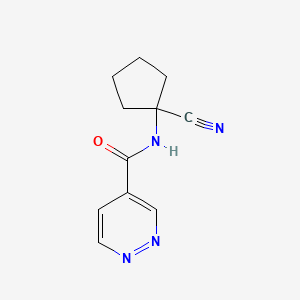

![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)
![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)
![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)
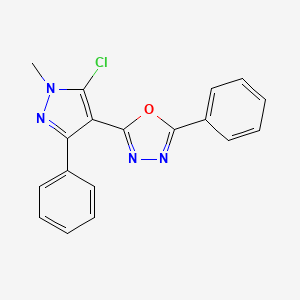
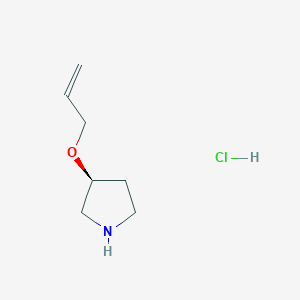
![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)